molecular formula C20H13N9O B4768738 7-(1H-benzimidazol-2-ylamino)-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(1H-benzimidazol-2-ylamino)-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B4768738
M. Wt: 395.4 g/mol
InChI Key: RYXUYMSKUYVBOC-UHFFFAOYSA-N
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Description

7-(1H-benzimidazol-2-ylamino)-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic compound. Compounds of this nature often exhibit interesting biological activities and are of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such complex heterocyclic compounds typically involves multi-step reactions. The synthetic route may include:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Construction of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin ring system: This might involve cyclization reactions starting from appropriate pyridine and triazole precursors.

    Coupling reactions: The final step could involve coupling the benzimidazole and pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin moieties under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or pyridine rings.

    Reduction: Reduction reactions could target the nitrogen-containing heterocycles.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in coordination chemistry and catalysis.

    Material Science:

Biology and Medicine

    Pharmacology: Investigation of its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Biochemistry: Study of its interactions with biological macromolecules.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Environmental Science: Applications in pollution control or as a sensor for detecting specific analytes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Alternatively, it could interact with receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their antimicrobial and antiparasitic activities.

    Pyridine derivatives: Often used in pharmaceuticals for their diverse biological activities.

    Triazole derivatives: Commonly found in antifungal agents.

Uniqueness

The unique combination of benzimidazole, pyridine, and triazolo[1,5-a]pyrimidin rings in this compound could confer unique biological activities and chemical properties not found in simpler analogs.

Properties

IUPAC Name

11-(1H-benzimidazol-2-ylamino)-4-pyridin-4-yl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N9O/c30-18-13-11-22-20-25-17(12-5-8-21-9-6-12)26-29(20)16(13)7-10-28(18)27-19-23-14-3-1-2-4-15(14)24-19/h1-11H,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXUYMSKUYVBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NN3C=CC4=C(C3=O)C=NC5=NC(=NN45)C6=CC=NC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(1H-benzimidazol-2-ylamino)-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 2
Reactant of Route 2
7-(1H-benzimidazol-2-ylamino)-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 3
7-(1H-benzimidazol-2-ylamino)-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 4
7-(1H-benzimidazol-2-ylamino)-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 5
7-(1H-benzimidazol-2-ylamino)-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Reactant of Route 6
Reactant of Route 6
7-(1H-benzimidazol-2-ylamino)-2-(pyridin-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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